Mesabolone

Description

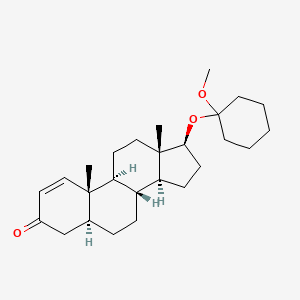

Structure

3D Structure

Properties

CAS No. |

7483-09-2 |

|---|---|

Molecular Formula |

C26H40O3 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(5S,8R,9S,10R,13S,14S,17S)-17-(1-methoxycyclohexyl)oxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C26H40O3/c1-24-15-11-19(27)17-18(24)7-8-20-21-9-10-23(25(21,2)16-12-22(20)24)29-26(28-3)13-5-4-6-14-26/h11,15,18,20-23H,4-10,12-14,16-17H2,1-3H3/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

AGGYYWICUTUTCC-NMTVEPIMSA-N |

SMILES |

CC12CCC3C(C1CCC2OC4(CCCCC4)OC)CCC5C3(C=CC(=O)C5)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCCC4)OC)CC[C@@H]5[C@@]3(C=CC(=O)C5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4(CCCCC4)OC)CCC5C3(C=CC(=O)C5)C |

Other CAS No. |

7483-09-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Mesabolone

Precursor Chemistry and Stereoselective Synthesis Considerations

Given its structure, 1-testosterone (dihydroboldenone) serves as a pivotal precursor in the synthesis of mesabolone, as mesabolone is defined as its 17β-(1-methoxycyclohexane) ether. wikipedia.orgwikipedia.orgwikipedia.org The synthesis of steroidal compounds necessitates rigorous stereoselective control due to the presence of numerous chiral centers within their molecular framework. Achieving the correct stereochemistry at each position is paramount for the compound's biological activity and specificity. caltech.edumdpi.com

Synthetic methodologies in steroid chemistry often employ strategies to control stereochemical outcomes. These can include:

Transition-metal catalyzed reactions: Such as asymmetric allylic alkylation, which can precisely install new carbon-carbon bonds with high enantioselectivity, leading to the formation of all-carbon quaternary centers or vicinal stereocenters. caltech.edu

Controlled reduction and oxidation steps: These reactions are critical for establishing the desired configuration of hydroxyl groups or double bonds. For instance, the reduction of 3-oxo steroids can lead to specific 3α-hydroxy or 3β-hydroxy isomers, with their ratios often dependent on the reducing agent and reaction conditions. researchgate.net

Chiral auxiliaries or catalysts: These are often employed to direct the stereochemical course of a reaction, ensuring the formation of a single enantiomer or diastereomer. caltech.edunih.gov

The control over stereochemistry, particularly at positions like C5 and C17, is a recurring challenge and a key focus in the synthesis of steroid derivatives. researchgate.net

Exploration of Structural Analogues and Derivatives

The field of steroid chemistry extensively explores structural analogues and derivatives to modulate physicochemical properties and biological activities. Mesabolone itself is a product of such derivatization.

Mesabolone exemplifies a chemical modification strategy through the 17β-etherification of 1-testosterone. wikipedia.orgwikipedia.orgwikipedia.org Beyond this, various strategies are employed in the synthesis of anabolic-androgenic steroids to fine-tune their properties:

Alkylation: The introduction of alkyl groups, particularly at the 17α-position (e.g., in methyltestosterone), is a common strategy to enhance oral bioavailability by reducing first-pass hepatic metabolism. wikipedia.org However, it is important to note that mesabolone is not 17α-alkylated. wikipedia.org

Halogenation: The incorporation of halogen atoms, such as a chlorine atom at the C4 position (e.g., in clostebol (B1669245) or chloromethylandrostenediol), can prevent aromatization of the A-ring, thereby eliminating estrogenic side effects. wikipedia.orgnih.gov

Etherification/Esterification: Formation of ethers or esters at the C17β-hydroxyl group, as seen in mesabolone, is a strategy to create prodrugs that can alter absorption, distribution, metabolism, and excretion profiles. wikipedia.orgwikipedia.org

Methylation: Methyl groups can be introduced at various positions on the steroid nucleus (e.g., C1, C2, C18) to influence receptor binding affinity, metabolic stability, and the balance between anabolic and androgenic activity. wikipedia.org

These chemical modifications are critical in determining a steroid's binding affinity to androgen receptors and its subsequent anabolic and androgenic activities. wikipedia.org

The synthesis of specific isomers is a fundamental aspect of steroid chemistry, as different stereoisomers can exhibit vastly different biological profiles. For instance, the distinction between 5α- and 5β-epimers is crucial, and synthetic routes are often designed to favor one over the other or to allow for their separation. researchgate.net

Strategies for creating metabolically resistant derivatives aim to prolong the compound's half-life and enhance its systemic availability. While 17α-alkylation is a well-known method for oral activity and resistance to hepatic breakdown, mesabolone's 17β-ether linkage also contributes to its metabolic profile as a prodrug. wikipedia.org Other approaches to metabolic resistance include modifications that hinder enzymatic inactivation, such as the introduction of specific alkyl groups that reduce susceptibility to enzymes like 3α-hydroxysteroid dehydrogenase. wikipedia.org The design and synthesis of these derivatives are driven by the need to optimize their pharmacological properties.

Molecular and Cellular Mechanisms of Action of Mesabolone

Interaction with Androgen Receptors: Binding Dynamics and Affinity

The biological effects of androgens are primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding affinity of a ligand to the AR is a critical determinant of its potency. Competitive binding assays are commonly used to determine the relative binding affinity (RBA) of various steroids. For instance, studies have established the RBA for a range of AAS, which are often compared to a reference compound like methyltrienolone (B1676529). houstonmethodist.orgnih.gov

However, specific binding affinity data, such as the dissociation constant (Kd) or the RBA for Mesabolone, are not documented in the reviewed scientific literature. Comparative studies of AAS often include compounds like nandrolone (B1676933), methenolone, and testosterone (B1683101), but Mesabolone is conspicuously absent from these analyses. houstonmethodist.org

Interactive Table: Relative Binding Affinity of Select Anabolic-Androgenic Steroids to the Androgen Receptor

Note: Data for Mesabolone is not available in the scientific literature. The following table is for illustrative purposes based on available data for other androgens.

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone |

| Methyltrienolone (MT) | 100 |

| Nandrolone | >100 |

| Methenolone | 78 |

| Testosterone | 50 |

| Dihydrotestosterone (B1667394) (DHT) | 180 |

Ligand-Receptor Complex Formation and Conformational Changes

Upon binding of an agonist, the androgen receptor undergoes a series of conformational changes. nih.gov This structural rearrangement is crucial for its activation. It leads to the dissociation of heat shock proteins (HSPs) and other chaperone proteins, which keep the receptor in an inactive state in the cytoplasm. nih.gov The ligand-induced conformational change exposes the nuclear localization signal and facilitates the formation of a stable receptor dimer, a prerequisite for its function as a transcription factor. nih.gov

While this is the established model for AR activation, there are no specific studies that describe the precise conformational changes induced by the binding of Mesabolone to the androgen receptor. The exact nature of the ligand-receptor complex and the resulting structural alterations are ligand-dependent, but the specifics for Mesabolone have not been elucidated.

Molecular Docking and Computational Modeling of Receptor Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the interaction between a ligand and its receptor at a molecular level. endocrine-abstracts.org These studies can provide insights into the binding mode, the key amino acid residues involved in the interaction, and the estimated binding energy. nih.govresearchgate.netscilit.com For the androgen receptor, numerous docking studies have been performed with various agonists and antagonists to understand the structural basis of their activity. researchgate.net

A search of the scientific literature did not yield any molecular docking or computational modeling studies specifically focused on the interaction of Mesabolone with the androgen receptor. Therefore, the specific amino acid residues within the AR's ligand-binding domain that interact with Mesabolone and the predicted stability of this interaction remain unknown.

Modulation of Gene Expression and Transcriptional Activity

The primary mechanism of action for androgens is the modulation of gene expression. wku.edunih.gov The activated androgen receptor-ligand complex functions as a transcription factor that can either enhance or repress the transcription of target genes. umich.edunih.govresearchgate.net

There is a lack of research identifying the specific genes that are regulated by Mesabolone. The androgenic and anabolic effects of AAS are a result of the altered expression of a wide array of genes in various tissues, but a Mesabolone-specific gene expression profile has not been published.

Nuclear Translocation and DNA Binding

Following ligand binding and activation, the androgen receptor translocates from the cytoplasm into the nucleus. nih.govnih.govresearchgate.net This process is an active, regulated step that allows the receptor to access the chromatin. elsevier.com In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the regulatory regions of target genes. This binding is a critical step in the transcriptional regulation of these genes.

No studies have specifically investigated the ability of Mesabolone to induce the nuclear translocation of the androgen receptor or the binding of the Mesabolone-AR complex to AREs.

Coregulator Recruitment and Transcriptional Regulation

The transcriptional activity of the androgen receptor is modulated by its interaction with a diverse group of proteins known as coregulators. nih.govescholarship.org Upon binding to DNA, the AR recruits coactivators, which promote gene transcription, or corepressors, which inhibit it. The specific conformation adopted by the AR upon ligand binding influences the recruitment of this coregulatory machinery. nih.govuni.lu The androgen receptor is known to preferentially bind coactivators containing an FxxLF-like motif. nih.govtmc.edu

The specific profile of coregulators (coactivators or corepressors) that are recruited to the androgen receptor when it is bound to Mesabolone has not been determined. This information is crucial for a complete understanding of its biological activity.

Non-Genomic Signaling Pathways Initiated by Androgenic Steroids

In addition to the classical genomic pathway that involves gene transcription, androgens can also elicit rapid biological responses through non-genomic signaling pathways. nih.govresearchgate.net These pathways are initiated by the interaction of androgens with membrane-associated androgen receptors or other cell surface proteins, leading to the activation of intracellular signaling cascades, such as kinase pathways. nih.gov

There is no information in the scientific literature to suggest that Mesabolone is involved in or initiates any non-genomic signaling pathways.

Rapid Membrane-Initiated Signaling Mechanisms

The rapid, non-genomic actions of androgens are initiated by their interaction with receptors located at or near the plasma membrane. nih.gov These membrane-associated androgen receptors (mARs) are distinct from the classical nuclear androgen receptors. wikipedia.org The binding of an androgen, such as Mesabolone, to these membrane receptors can trigger a variety of immediate cellular events.

One of the primary mechanisms involves the modulation of intracellular ion concentrations. nih.gov Androgen binding to a mAR can lead to the activation of G-proteins, which in turn can modulate the activity of ion channels. nih.gov For instance, androgens have been shown to activate L-type calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. nih.gov This rapid increase in intracellular calcium is a critical early event in non-genomic androgen signaling. nih.gov

Another membrane-initiated mechanism is the activation of phospholipase C (PLC). nih.gov The androgen-mAR-G-protein complex can stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov These rapid changes in intracellular calcium concentration act as a crucial second messenger, initiating downstream signaling events. nih.govsportsorthopaedics.gr

Table 1: Key Events in Rapid Membrane-Initiated Androgen Signaling

| Initiating Event | Mediator | Immediate Effect | Timescale |

| Androgen Binding | Membrane-Associated Androgen Receptor (mAR) | Conformational change in mAR | Seconds |

| G-Protein Activation | G-protein coupled to mAR | Activation of effector enzymes/ion channels | Seconds |

| Ion Channel Modulation | L-type Calcium Channels | Influx of extracellular Ca2+ | Seconds to Minutes |

| Phospholipase C Activation | Phospholipase C (PLC) | Production of IP3 and DAG | Seconds to Minutes |

| Intracellular Ca2+ Release | Inositol Triphosphate (IP3) Receptor | Release of Ca2+ from endoplasmic reticulum | Seconds to Minutes |

Intracellular Signaling Cascade Activation

The initial membrane-level events rapidly translate into the activation of complex intracellular signaling cascades. These cascades involve a series of protein phosphorylations, where kinases add phosphate (B84403) groups to target proteins, thereby activating or inhibiting their function. nih.gov This amplification of the initial signal ultimately leads to a cellular response.

A prominent pathway activated by non-genomic androgen signaling is the Mitogen-Activated Protein Kinase (MAPK) cascade. frontiersin.orgmerckmillipore.com The activation of mARs can lead to the stimulation of Src, a non-receptor tyrosine kinase. frontiersin.orgnih.gov Activated Src can then trigger the Ras/Raf/MEK/ERK signaling pathway. nih.govfrontiersin.org Specifically, androgen treatment has been shown to stimulate Raf-1 and ERK-2 within minutes. nih.gov The activation of the MAPK pathway is a central node in cell proliferation, differentiation, and survival. frontiersin.org Dihydrotestosterone (DHT) has been demonstrated to activate the MAPK pathway, and this effect can be mediated through the Epidermal Growth Factor (EGF) receptor. nih.gov

In addition to the MAPK pathway, androgens can also activate other critical signaling molecules. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another key cascade that can be stimulated. frontiersin.orgnih.gov The interaction of the androgen receptor with the p85α regulatory subunit of PI3K can trigger this pathway, which is crucial for cell survival and proliferation. frontiersin.org The activation of Akt can, in turn, influence a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which is a central regulator of protein synthesis. nih.gov

Table 2: Major Intracellular Signaling Cascades Activated by Non-Genomic Androgen Action

| Signaling Cascade | Key Kinases | Upstream Activator (Example) | Downstream Effects (Examples) |

| MAPK/ERK Pathway | Src, Raf-1, MEK, ERK1/2 | Membrane Androgen Receptor (mAR) | Regulation of transcription, cell proliferation, and differentiation |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Androgen Receptor/p85α interaction | Promotion of cell survival, protein synthesis, and cell growth |

| Calcium Signaling | Calmodulin, CaMKs | Increased intracellular Ca2+ | Modulation of enzyme activity, gene expression |

It is important to note that these signaling pathways can also interact with and influence the classical genomic actions of androgens. nih.govnih.gov For instance, kinases activated through these rapid pathways can phosphorylate the nuclear androgen receptor and its coactivators, thereby modulating their transcriptional activity. nih.gov This cross-talk between the non-genomic and genomic pathways allows for a more complex and integrated cellular response to androgens like Mesabolone.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Mesabolone and Analogues

Steroidal Scaffold Contributions to Androgen Receptor Affinity

The foundational androstane (B1237026) skeleton of Mesabolone is a critical determinant of its affinity for the androgen receptor. The three-dimensional topography and steric relations of this framework are paramount for effective binding. taylorfrancis.com For steroidal androgens in general, specific structural features are known to enhance androgenic activity. A ketone or a 3α-hydroxyl group at the C-3 position, for instance, can augment activity. nih.gov Perhaps most crucial is the 17β-hydroxyl group, which is essential for the ligand-receptor interaction. nih.gov

The introduction of a double bond between the C1 and C2 positions, as seen in some analogues, can increase metabolic stability against enzymes like 5α-reductase, leading to a greater anabolic to androgenic ratio. wikipedia.org Furthermore, removal of the C19-methyl group, a modification that distinguishes nandrolone (B1676933) from testosterone (B1683101), tends to increase anabolic activity while decreasing androgenic effects. nih.govwikipedia.org This alteration is thought to be due to the way their 5α-reduced metabolites interact with the androgen receptor. wikipedia.org

The table below summarizes the influence of key steroidal scaffold features on androgen receptor affinity.

| Feature | Contribution to Androgen Receptor Affinity |

| Androstane Skeleton | Provides the fundamental three-dimensional structure for receptor binding. taylorfrancis.com |

| C3-Keto or 3α-OH Group | Enhances androgenic activity. nih.gov |

| 17β-Hydroxyl Group | Essential for ligand-receptor interaction. nih.gov |

| C1-C2 Double Bond | Can increase metabolic stability and the anabolic-to-androgenic ratio. wikipedia.org |

| Removal of C19-Methyl Group | Generally increases anabolic activity and decreases androgenic activity. nih.govwikipedia.org |

Influence of Substituent Effects on Molecular Interactions

Substituents added to the steroidal scaffold of Mesabolone and its analogues play a pivotal role in modulating their molecular interactions and, consequently, their biological activity. One of the most significant modifications in many synthetic steroids is 17α-alkylation. This alteration significantly slows the hepatic metabolism of the 17β-hydroxyl group, thereby increasing the oral bioavailability and prolonging the elimination half-life of the compound. nih.gov

Other substitutions can also profoundly impact activity. For example, the introduction of a hydroxyl group or a chlorine atom at the C4 position can reduce or prevent 5α-reduction and aromatization. wikipedia.org Modifications at the C2 or C2α position, such as the addition of a methyl group, hydroxymethylene, or a fused ring, can enhance metabolic stability. wikipedia.org

The electronic properties of the steroid, influenced by its various substituents, have a significant role in its molecular interactions. researchgate.net Hydrogen bonds are crucial for high-affinity binding to the androgen receptor. Specifically, Arg752 forms a hydrogen bond with the O3 atom (ketone) of the steroid, while Asn705 and Thr877 form hydrogen bonds with the 17-β hydroxyl group. nih.govnih.gov

The following table details the effects of common substituents on the molecular interactions of androgenic steroids.

| Substituent/Modification | Influence on Molecular Interactions |

| 17α-Alkylation | Increases oral bioavailability and half-life by slowing hepatic metabolism. nih.gov |

| C4-Hydroxyl or Chlorine | Can reduce 5α-reduction and aromatization. wikipedia.org |

| C2/C2α-Methyl, Hydroxymethylene, or Fused Ring | Can improve metabolic stability. wikipedia.org |

| Electronic Properties | Shape, hydrophobicity, and electronic characteristics are crucial for molecular interactions. researchgate.net |

| Hydrogen Bonding Capacity | Essential for high-affinity binding to specific amino acid residues (Arg752, Asn705, Thr877) in the androgen receptor. nih.govnih.gov |

Computational Approaches in SAR/QSAR Modeling

Computational methods are increasingly vital in the study of SAR and QSAR for androgenic compounds like Mesabolone. These in silico techniques offer predictive models that can accelerate the discovery and optimization of new anabolic agents. researchgate.net

In silico models for predicting the biological activity of steroids often employ multi-linear regression using quantum and physicochemical molecular descriptors. researchgate.net These models can help identify and design new steroid molecules with enhanced anabolic activity. researchgate.net Key descriptors in these models often relate to the molecule's shape, hydrophobicity, and electronic properties, underscoring their importance in molecular interactions. researchgate.net

Various QSAR models have been developed to predict the binding affinity of compounds to the androgen receptor. mdpi.com These models can be used to rapidly screen organic compounds for potential endocrine activity. mdpi.com For instance, machine learning methods, such as support vector machines combined with random forest feature selection, have been used to build QSAR models that predict AR antagonism. nih.gov Such models can predict with a notable degree of accuracy whether a compound will be active or inactive against the androgen receptor pathway. nih.gov

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific receptor. dovepress.comnih.gov For androgenic ethers, a pharmacophore model would define the key features that allow these molecules to interact effectively with the androgen receptor. dovepress.com

The development of a pharmacophore model can be approached in two ways: ligand-based or structure-based. In a ligand-based approach, the model is derived from a set of known active molecules. mdpi.com A structure-based approach, on the other hand, utilizes the three-dimensional structure of the ligand-receptor complex to define the key interaction points. nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds with the potential for androgenic activity. dovepress.com This approach can be further refined by combining it with molecular docking simulations to improve the accuracy of the virtual screening process. dovepress.com The ultimate goal is to create a robust model that can distinguish between active and inactive compounds, thereby guiding the design of new and more effective androgenic ethers. nih.gov

Enzymatic Transformations and Metabolic Fate Studies of Mesabolone in Model Systems

Identification of Key Metabolic Enzymes and Pathways

The metabolism of anabolic-androgenic steroids is predominantly carried out by various enzymes in the liver. Key enzymes involved in steroid metabolism belong to the cytochrome P450 (CYP) superfamily and various reductases. These enzymes are responsible for a range of reactions including hydroxylation, oxidation, and reduction of the steroid nucleus.

A central aspect of Mesabolone's metabolism is the cleavage of its 17β-ether bond. The ether linkage is generally more stable than an ester bond and its cleavage is a critical step in the deactivation and excretion of the compound. This cleavage would release the active steroid, 1-testosterone (dihydroboldenone), and a methoxycyclopentanol moiety.

The enzymatic cleavage of an ether bond can occur through oxidative O-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes. This process involves the hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously breaks down to release the alcohol (in this case, 1-testosterone) and an aldehyde or ketone derived from the ether side chain.

Following the potential ether cleavage, the released 1-testosterone or the intact Mesabolone molecule can undergo further phase I metabolic reactions. Hydroxylation is a common metabolic pathway for steroids, catalyzed by CYP enzymes. Various positions on the steroid nucleus are susceptible to hydroxylation, leading to the formation of more polar metabolites that are easier to excrete.

Oxidation of hydroxyl groups to ketones and reduction of ketone groups to hydroxyls are also common metabolic transformations. For instance, the 3-keto group of the steroid A-ring can be reduced to a hydroxyl group, and the 17β-hydroxyl group of the released 1-testosterone can be oxidized.

Characterization of Mesabolone Metabolites in Non-Human Biological Matrices

Due to the scarcity of direct studies on Mesabolone, the characterization of its metabolites in non-human biological matrices is not well-documented in publicly available literature. However, based on the metabolism of similar anabolic steroids in animal models, it is plausible that Mesabolone would yield metabolites resulting from ether cleavage, hydroxylation, and reduction.

For instance, studies on other 17β-ether-linked steroids in animal models would likely reveal the presence of the parent steroid (1-testosterone) and its further metabolites in urine and feces, often in conjugated forms (glucuronides or sulfates).

In Vitro Enzymatic Conversion Studies

In vitro studies using liver microsomes or specific recombinant enzymes are powerful tools to investigate the metabolic pathways of a compound. Such studies for Mesabolone would involve incubating the compound with liver fractions (containing a mixture of metabolic enzymes) or with specific CYP enzymes to identify the resulting metabolites.

While specific in vitro studies on Mesabolone are not readily found, a hypothetical in vitro study would likely focus on confirming the enzymatic cleavage of the ether bond and identifying the specific CYP isoforms responsible for this reaction. Furthermore, such studies would aim to characterize the subsequent hydroxylation and reduction products of the steroid nucleus.

Table of Potential Mesabolone Metabolites and a Hypothetical In Vitro Study Design

| Potential Metabolite | Metabolic Reaction | Enzyme Family |

| 1-Testosterone | Ether Cleavage | Cytochrome P450 |

| Hydroxylated Mesabolone | Hydroxylation | Cytochrome P450 |

| Hydroxylated 1-Testosterone | Hydroxylation | Cytochrome P450 |

| Reduced Mesabolone | Reduction | Reductases |

| Reduced 1-Testosterone | Reduction | Reductases |

Hypothetical In Vitro Study Design

| Parameter | Description |

| Test System | Human or animal liver microsomes, S9 fraction, or specific recombinant CYP enzymes. |

| Substrate | Mesabolone |

| Incubation Conditions | Appropriate buffer, temperature (37°C), and co-factors (e.g., NADPH for CYP-mediated reactions). |

| Analytical Method | Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the separation and identification of metabolites. |

| Primary Endpoints | - Identification of the products of ether cleavage.- Characterization of hydroxylated and reduced metabolites.- Determination of the kinetic parameters of the key metabolic reactions. |

Advanced Analytical Methodologies for Mesabolone Characterization and Detection

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of steroid analysis, enabling the separation of structurally similar compounds from complex biological matrices or illicit preparations. nih.govdundee.ac.uk The separation is crucial for accurate identification and quantification, preventing interference from endogenous steroids or other contaminants. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis, renowned for its high chromatographic resolution and the generation of reproducible mass spectra that can be compared against established libraries. nih.govtandfonline.com For anabolic steroids like Mesabolone, GC-MS analysis typically requires a chemical derivatization step to increase the volatility and thermal stability of the molecule. nih.govnih.gov The ketone group at the C3 position of the steroid nucleus would be targeted for derivatization, often to form trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov

During analysis, the Mesabolone derivative would be separated on a capillary column and then ionized, commonly by electron ionization (EI). researchgate.net The resulting mass spectrum would display a characteristic fragmentation pattern. Key fragmentation would be expected at the ether linkage of the 17β-(1-methoxycyclopentyl) group and across the steroid's ring structure. This pattern provides a structural fingerprint for identification. nih.gov While specific GC-MS data for Mesabolone is not publicly available, the technique remains a pre-eminent tool for identifying known and unknown steroids in forensic and anti-doping contexts. researchgate.netsemanticscholar.orgunb.br

Table 1: Predicted GC-MS Parameters for Derivatized Mesabolone Analysis This table is illustrative and based on general methods for anabolic steroid analysis.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5ms or similar fused-silica capillary column |

| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Expected Fragmentation | Cleavage of the ether bond, loss of methoxy (B1213986) group, characteristic steroid ring fissions |

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds, making it suitable for the direct analysis of many steroids without derivatization. tandfonline.comoup.com A reversed-phase HPLC system, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water, is commonly employed for the separation of anabolic steroids. oup.comresearchgate.net

For a compound like Mesabolone, detection could be achieved using several methods:

Diode-Array Detector (DAD) or UV-Vis Detector : Mesabolone possesses a conjugated ketone system (an en-one group) in its A-ring, which would absorb UV light at a characteristic wavelength, allowing for detection and quantification. oup.comresearchgate.net

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer provides much higher specificity. Techniques like particle beam MS can generate library-searchable electron impact spectra, aiding in the identification of unknown compounds. oup.com Electrospray ionization (ESI) is another common interface for LC-MS analysis of steroids. nih.gov

Fluorescence Detector (FLD) : While Mesabolone is not natively fluorescent, derivatization with a fluorescent tag could be employed to enhance detection sensitivity in complex matrices. nih.gov

The combination of retention time from the HPLC separation and spectral data from the detector provides a high degree of confidence in the identification of the target analyte. researchgate.netresearchgate.net

Ultra-high performance liquid chromatography (UPLC), also referred to as UHPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve significantly higher resolution, speed, and sensitivity compared to traditional HPLC. acs.orglcms.cz This enhanced separation power is particularly valuable for resolving complex mixtures of steroid isomers and metabolites. lcms.czresearchgate.net

When coupled with tandem mass spectrometry (UPLC-MS/MS), the approach becomes a powerful tool for both targeted and untargeted screening of designer steroids. lcms.cznih.govresearchgate.net A UPLC-MS/MS method for Mesabolone would offer very low limits of detection and high specificity. nih.govresearchgate.net The system could be operated to screen for the exact mass of the parent compound and then trigger fragmentation to produce a unique product ion spectrum for structural confirmation. This capability is crucial for identifying novel or uncharacterized compounds like Mesabolone in dietary supplements or biological samples. acs.orgacs.org

Table 2: Comparison of Chromatographic Techniques for Steroid Analysis

| Technique | Key Advantages for Steroid Analysis | Considerations |

|---|---|---|

| GC-MS | High resolution; Generates library-searchable EI spectra. nih.gov | Requires derivatization for most steroids; thermal degradation possible. nih.gov |

| HPLC-DAD/MS | Analyzes compounds in their native state; versatile detectors. oup.comresearchgate.net | Lower chromatographic efficiency than GC or UPLC. |

| UPLC-MS/MS | High speed, resolution, and sensitivity; ideal for complex mixtures. lcms.cz | Higher operational pressures; sophisticated instrumentation. |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of chemical compounds. For a novel or uncharacterized steroid like Mesabolone, these techniques provide detailed information about the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for unambiguous structure elucidation of organic molecules, including steroids. mdpi.comnih.govresearchgate.net It provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR : A proton (¹H) NMR spectrum of Mesabolone would reveal distinct signals for each unique proton. Key diagnostic signals would include those for the vinyl proton in the A-ring, the angular methyl groups (C18 and C19), and the protons of the methoxycyclopentyl ether group at C17. The coupling patterns (J-coupling) between adjacent protons would help establish the connectivity and stereochemistry of the steroid backbone. mdpi.comrsc.org

¹³C NMR : A carbon-13 (¹³C) NMR spectrum provides a signal for each unique carbon atom. For Mesabolone, this would allow for the identification of the carbonyl carbon (C3), the olefinic carbons (C1 and C2), the carbon bearing the ether linkage (C17), and all carbons in the steroid skeleton and the side chain. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the complete molecular structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula. For Mesabolone (C₂₆H₄₀O₃), the theoretical exact mass can be calculated and compared to the experimentally measured mass, providing a very high degree of confidence in its identification. nih.gov

HRMS, often coupled with liquid chromatography (LC-HRMS), is a vital tool for screening for unknown or "designer" steroids. acs.orgnih.gov In an untargeted analysis, data can be acquired in full-scan mode. Post-acquisition data processing can then search for the theoretical exact mass of suspected compounds like Mesabolone or identify novel metabolites. nih.gov The fragmentation data obtained from HRMS/MS experiments (e.g., using a Q-TOF or Orbitrap instrument) further aids in structural elucidation by revealing the precise masses of fragment ions. nih.govacs.org

Table 3: Key Molecular Data for Mesabolone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₄₀O₃ | biotechmedjournal.comheighpubs.org |

| Average Molecular Weight | 400.60 g·mol⁻¹ | biotechmedjournal.com |

| Theoretical Exact Mass (Monoisotopic) | 400.2977 Da | [Calculated] |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation and identification of steroidal compounds like Mesabolone. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide a molecular fingerprint based on the molecule's vibrational modes and electronic transitions, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational motions of its bonds and functional groups. The IR spectrum of Mesabolone would be expected to show characteristic absorption bands corresponding to its core steroidal structure and specific functional groups. While a specific experimental spectrum for Mesabolone is not widely published, its key structural features allow for the prediction of its major IR peaks based on established correlation tables. The Δ¹-3-keto group, the C-O ether linkage, and the hydrocarbon backbone produce distinct signals.

Interactive Data Table: Predicted Infrared (IR) Absorption Peaks for Mesabolone

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ketone (conjugated) | C=O Stretch | 1660 - 1680 | Strong |

| Alkene | C=C Stretch | 1600 - 1650 | Medium |

| Ether | C-O Stretch | 1070 - 1150 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkane | C-H Bend | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify chromophores, which are parts of a molecule that absorb light in the UV-visible range. For steroids, this technique is particularly sensitive to conjugated systems. Mesabolone's structure includes an α,β-unsaturated ketone in the A-ring (a 5α-androst-1-en-3-one system). This conjugated system acts as a chromophore and is responsible for its characteristic UV absorption. The position of maximum absorbance (λmax) for such systems is predictable. Similar to testosterone (B1683101), which has a λmax around 240 nm, Mesabolone is expected to absorb in a similar region of the UV spectrum.

Interactive Data Table: Predicted Ultraviolet-Visible (UV-Vis) Spectral Data for Mesabolone

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| α,β-Unsaturated Ketone | π → π* | ~230 - 250 |

Bioanalytical Approaches for Androgen Receptor Activity Detection in Research

To understand the biological effects of Mesabolone, it is essential to study its interaction with the androgen receptor (AR). As Mesabolone is a prodrug, these studies typically focus on its active metabolite, 1-testosterone. Bioanalytical methods are employed to quantify the binding affinity and the subsequent activation of the receptor.

Reporter Gene Assays and Receptor Transactivation Studies

Reporter gene assays are a cornerstone of in vitro research for quantifying the functional response of a nuclear receptor to a ligand. These assays measure the ability of a compound to activate a receptor and initiate the transcription of a target gene. In the context of androgens, cells are genetically engineered to express the human androgen receptor and a reporter gene (such as luciferase) linked to an androgen response element (ARE). When an androgenic compound binds to and activates the AR, the complex binds to the ARE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the level of receptor activation, or transactivation.

Research indicates that 1-testosterone, the active form of Mesabolone, is a potent androgen that effectively stimulates AR-dependent transactivation. wikipedia.orgnih.gov Studies have demonstrated that 1-testosterone binds selectively to the androgen receptor and possesses a high potency to stimulate the transactivation of dependent reporter genes. wikipedia.orgnih.gov This potent activity confirms that the compound is a strong agonist of the androgen receptor. While specific EC50 values (the concentration required to elicit a half-maximal response) are not consistently reported across peer-reviewed literature, the qualitative evidence points to 1-testosterone having a transcriptional activation potential comparable to or greater than that of testosterone propionate (B1217596). nih.gov

Interactive Data Table: Research Findings on 1-Testosterone Androgen Receptor Transactivation

| Compound | Assay Type | Cell Line | Key Finding | Reference |

| 1-Testosterone | Reporter Gene Assay | Not Specified | High potency to stimulate AR-dependent transactivation. | wikipedia.orgnih.gov |

| 1-Testosterone | In vivo bioassay | Rat | Equimolar dose showed similar potency to testosterone propionate in stimulating growth of androgen-sensitive tissues. | nih.gov |

In Vitro Receptor Binding Assays

In vitro receptor binding assays are used to determine the affinity of a ligand for its receptor. The most common format is a competitive binding assay, where the compound of interest (the competitor) is tested for its ability to displace a radiolabeled ligand with known high affinity (e.g., [³H]methyltrienolone or [³H]DHT) from the androgen receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as its IC50 value. From this, the relative binding affinity (RBA) can be calculated by comparing its affinity to that of a reference steroid, such as testosterone or methyltrienolone (B1676529) (MT).

Studies have shown that 1-testosterone binds in a highly selective manner to the androgen receptor. wikipedia.orgnih.gov This high and specific affinity is a prerequisite for its potent anabolic and androgenic activity. Although not universally listed in seminal comparative studies of anabolic steroids, the available data supports that 1-testosterone is a high-affinity ligand for the androgen receptor. This strong interaction is the molecular basis for its ability to potently activate the receptor and elicit a biological response.

Interactive Data Table: Comparative Androgen Receptor Binding Affinity of 1-Testosterone and Related Steroids

| Compound | Relative Binding Affinity (RBA) Category | Key Finding | Reference |

| 1-Testosterone (Dihydroboldenone) | High | Binds highly and selectively to the androgen receptor. | wikipedia.orgnih.gov |

| Methyltrienolone (MT) | Very High (Reference) | RBA is set to 100% in many comparative assays. | nih.gov |

| Testosterone | High | RBA is typically lower than that of DHT and MT. | nih.gov |

| Dihydrotestosterone (B1667394) (DHT) | Very High | Generally shows higher binding affinity than testosterone. | nih.gov |

Mesabolone As a Research Probe in Steroid Biology

Utility in Androgen Receptor Mechanistic Studies

The primary mechanism of action for anabolic-androgenic steroids is their interaction with the androgen receptor (AR), a protein that, upon binding to a steroid, can alter gene expression. Understanding the specifics of this interaction, such as binding affinity, the conformational changes induced in the receptor, and the subsequent recruitment of co-regulatory proteins, is crucial for elucidating the full spectrum of a steroid's activity.

Applications in Investigating Steroid-DNA/RNA Interactions

The androgen receptor, once activated by a steroid ligand, binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. Furthermore, emerging research indicates that steroid receptors can also interact with RNA molecules, adding another layer of regulatory complexity. The investigation of these steroid-DNA/RNA interactions is a key area of molecular endocrinology.

There is no evidence in the available scientific literature to suggest that Mesabolone has been used as a research probe in studies of steroid-DNA/RNA interactions.

Molecular Imaging Techniques for Nucleic Acid Binding

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of steroid receptor expression and activity in living organisms. nih.govresearchgate.net These techniques typically employ a radiolabeled version of a steroid or a related ligand to map the distribution and binding of its target receptor. This approach has been valuable in cancer research, for example, to image estrogen, progesterone, and androgen receptors in breast cancer. nih.gov

A search of the scientific literature did not yield any studies where Mesabolone has been used in conjunction with molecular imaging techniques to investigate its binding to nucleic acids or its receptor interactions in vivo.

Synchrotron Radiation Applications in Molecular Dynamics

Synchrotron radiation provides extremely bright and focused beams of X-rays that can be used to study the structure and dynamics of biological macromolecules, such as proteins and nucleic acids, at high resolution. In the context of steroid biology, these techniques could potentially be used to visualize the conformational changes in the androgen receptor upon steroid binding and its subsequent interaction with DNA.

However, there are no published studies indicating the use of Mesabolone in research employing synchrotron radiation to analyze steroid-DNA/RNA interactions or the molecular dynamics of the androgen receptor.

Contribution to Understanding Steroid Biosynthesis and Metabolism Pathways

Understanding the biosynthesis and metabolism of steroids is fundamental to endocrinology and pharmacology. Research in this area elucidates how endogenous hormones are produced and regulated, and how synthetic steroids are processed by the body, which is critical for drug development and doping control.

While extensive research has been conducted on the metabolism of many anabolic-androgenic steroids, there is a significant lack of information regarding Mesabolone's specific contribution to the understanding of steroid biosynthesis and metabolism pathways. Studies on the related compound, mesterolone (B1676316), have identified numerous metabolites in both humans and horses, providing insights into its biotransformation through processes like reduction, oxidation, and hydroxylation. nih.govresearchgate.netnih.gov These studies help in identifying the metabolic fate of the compound and in developing methods for its detection. However, similar comprehensive metabolic studies for Mesabolone are not found in the reviewed literature. Consequently, its role as a research probe to unravel novel metabolic pathways or to understand the broader principles of steroid biosynthesis is not established.

Data on Mesabolone as a Research Probe

Consistent with the findings in the sections above, no specific research data from studies using Mesabolone as a probe in androgen receptor mechanics, steroid-nucleic acid interactions, or metabolic pathway elucidation were found in the available literature. Therefore, no data tables can be presented.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question when investigating Mesabolone's biochemical pathways?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

- Population: Specific cell lines or animal models (e.g., murine skeletal muscle cells).

- Intervention: Mesabolone dosage ranges (e.g., 0.1–10 µM).

- Outcome: Quantifiable metrics like myocyte differentiation rates or androgen receptor activation .

- Ensure variables are operationalized (e.g., "activation" defined via luciferase reporter assays) to avoid ambiguity .

Q. What experimental design principles are critical for in vitro studies on Mesabolone's anabolic effects?

- Methodological Answer :

- Control Groups : Include baseline (untreated) and positive controls (e.g., testosterone/DHT).

- Replication : Minimum triplicate samples per condition to account for biological variability.

- Blinding : Randomize treatment allocation to reduce bias.

- Statistical Power : Pre-study power analysis to determine sample size (e.g., G*Power software) .

Q. How can researchers ensure data quality when collecting pharmacokinetic data for Mesabolone?

- Methodological Answer :

- Triangulation : Combine HPLC (quantitative) with mass spectrometry (qualitative) for cross-validation.

- Calibration Curves : Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Pre-Testing : Validate instruments with known compounds (e.g., testosterone) before Mesabolone analysis .

Advanced Research Questions

Q. How should contradictory data on Mesabolone's receptor selectivity be analyzed?

- Methodological Answer :

- Root Cause Analysis : Check for confounding variables (e.g., assay type: binding vs. functional assays).

- Meta-Regression : Statistically assess if discrepancies correlate with study characteristics (e.g., cell type, ligand concentration) .

- Replication : Repeat experiments under standardized conditions (e.g., AR-overexpressing HEK293 cells) .

Q. What systematic review strategies are suitable for synthesizing evidence on Mesabolone's off-target effects?

- Methodological Answer :

- PRISMA Guidelines : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with dose-response data).

- Risk of Bias : Use ROBINS-I tool to assess non-randomized studies.

- Statistical Frameworks : Employ random-effects models to account for heterogeneity between studies .

Q. What advanced techniques resolve uncertainties in Mesabolone's metabolic stability across species?

- Methodological Answer :

- Interspecies Scaling : Compare hepatic microsomal degradation rates (human vs. rodent).

- CYP Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4) via chemical inhibitors or recombinant isoforms.

- Mechanistic Modeling : Use in silico tools (e.g., Simcyp) to extrapolate human clearance .

Data Analysis & Reporting

Q. How should researchers address missing data in longitudinal studies on Mesabolone's chronic toxicity?

- Methodological Answer :

- Multiple Imputation : Use algorithms (e.g., MICE in R) to estimate missing values while preserving variance.

- Sensitivity Analysis : Compare complete-case vs. imputed datasets to assess robustness .

Q. What interdisciplinary methods validate Mesabolone's structure-activity relationships (SAR)?

- Methodological Answer :

- Computational Docking : Pair with experimental mutagenesis (e.g., AR-LBD mutants) to identify critical residues.

- NMR Spectroscopy : Confirm ligand-receptor interactions in solution (e.g., NOE correlations).

- Functional Assays : Corrogate SAR with transcriptional activity (e.g., qPCR for androgen-responsive genes) .

Ethical & Reporting Standards

Q. What ethical considerations apply to preclinical studies involving Mesabolone?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.